[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid
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Overview
Description
[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid is a nitrogen-containing heterocyclic compound. Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid typically involves the formation of the triazolo[4,3-a]pyrazine core followed by functionalization at the 8-carboxylic acid position. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from commercially available 2-amino-3,5-dibromopyrazine, the compound can be synthesized through a series of reactions including amination, nitrosation, and cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that provide high yields and purity. These methods typically utilize readily available starting materials and efficient reaction conditions to ensure cost-effectiveness and reproducibility .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo[4,3-a]pyrazine core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized triazolo[4,3-a]pyrazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown promise as an antibacterial agent. Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound derivatives have been investigated for their potential as kinase inhibitors. These compounds have shown inhibitory activity against specific kinases, which are important targets in cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of specific kinases can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid include other triazolo[4,3-a]pyrazine derivatives, such as:
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
What sets this compound apart from similar compounds is its specific functionalization at the 8-carboxylic acid position. This unique feature allows for the creation of derivatives with distinct biological activities and chemical properties, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1936564-07-6 |
---|---|
Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
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